艾申莫瑟盐

描述

N,N-Dimethylmethyleneiminium iodide is useful reagent for many synthetic applications, especially aminomethylation and conversion of ketones to α ,β − unsaturated enones.

科学研究应用

. 这种反应性在合成叔胺方面特别有用,叔胺是医药和农用化学品中重要的中间体。

曼尼希反应

该化合物在曼尼希反应中起着至关重要的作用,它促进烯醇化物、烯醇硅醚和更酸性的酮的有效二甲氨基甲基化 。这种反应对于构建碳氮键至关重要,导致具有重要生物活性的 β-氨基羰基化合物。

甲基化羰基的合成

一旦使用艾申莫瑟盐制备叔胺,它们就可以进一步甲基化并经碱诱导消除得到甲基化羰基 。这些化合物在各种化学合成中很重要,包括维生素和激素的制备。

维生素 B12 的全合成

艾伯特·艾申莫瑟,该盐的同名人物,以其在维生素 B12 全合成方面的工作而闻名。 艾申莫瑟盐在这一具有里程碑意义的合成中发挥了作用,展示了其在复杂天然产物合成中的重要性 。

药物标记研究

该试剂已被用于标记研究,以追踪药物在生物系统中的命运。 它引入二甲氨基甲基的能力已在制备用于药理学研究的标记化合物的过程中得到利用 。

材料科学应用

在材料科学中,艾申莫瑟盐已被用于修饰掺入材料中的有机分子,可能改变其电子和光学性质,用于有机电子学 。

肽合成

该试剂也用于肽合成,它有助于引入含氮侧链。 这种应用对于开发具有治疗潜力的新肽至关重要 。

农业化学

最后,在农业化学中,艾申莫瑟盐用于合成用作农用化学品前体的化合物。 其中包括杀虫剂和除草剂,其中氮的引入是其生物活性的关键 。

作用机制

Target of Action

Eschenmoser’s salt, also known as N,N-Dimethylmethyleneiminium iodide or N,N-Dimethylmethyleneammonium iodide, is a strong dimethylaminomethylating agent . Its primary targets are enolates, silyl enol ethers, and even more acidic ketones . These compounds are targeted due to their nucleophilic nature, which allows them to react with the electrophilic carbon in the dimethylaminomethylene cation of Eschenmoser’s salt .

Mode of Action

Eschenmoser’s salt interacts with its targets through a process known as dimethylaminomethylation . In this process, the dimethylaminomethylene cation of Eschenmoser’s salt acts as an electrophile and reacts with the nucleophilic enolates, silyl enol ethers, or ketones . This reaction results in the formation of derivatives of the type RCH2N(CH3)2 .

Biochemical Pathways

The dimethylaminomethylation process involving Eschenmoser’s salt affects the biochemical pathways of the target compounds. The resulting derivatives, RCH2N(CH3)2, can undergo further reactions, such as methylation and base-induced elimination . These subsequent reactions can lead to the formation of methylidenated ketones , which are important intermediates in various biochemical pathways.

Result of Action

The molecular and cellular effects of Eschenmoser’s salt’s action are primarily the result of its dimethylaminomethylation activity . By reacting with enolates, silyl enol ethers, and ketones, Eschenmoser’s salt leads to the formation of new compounds with altered properties . These new compounds can participate in further reactions, potentially leading to significant changes in cellular biochemistry.

Action Environment

The action, efficacy, and stability of Eschenmoser’s salt can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the targets of Eschenmoser’s salt, potentially affecting its efficacy. Additionally, factors such as pH and temperature can influence the stability and reactivity of Eschenmoser’s salt. It is also worth noting that Eschenmoser’s salt is hygroscopic and decomposes in water , which could limit its stability in certain environments.

生化分析

Biochemical Properties

N,N-Dimethylmethyleneammonium iodide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzyme activities, making it a valuable reagent for studying enzyme kinetics . The compound’s interactions with biomolecules often involve the formation of covalent bonds, which can alter the structure and function of the target molecules. For example, it has been used in the synthesis of surfactants and other amphiphilic molecules, demonstrating its versatility in biochemical applications .

Cellular Effects

N,N-Dimethylmethyleneammonium iodide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modifying the activity of key enzymes and proteins involved in these processes. For instance, its ability to inhibit enzyme activities can lead to changes in metabolic flux and metabolite levels within cells . Additionally, N,N-Dimethylmethyleneammonium iodide has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Molecular Mechanism

The molecular mechanism of action of N,N-Dimethylmethyleneammonium iodide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with target enzymes, leading to their inhibition or activation depending on the specific context . These interactions can result in alterations to the enzyme’s active site, affecting its catalytic activity. Furthermore, N,N-Dimethylmethyleneammonium iodide can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery and downstream gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethylmethyleneammonium iodide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup . In vitro and in vivo studies have shown that prolonged exposure to N,N-Dimethylmethyleneammonium iodide can lead to cumulative changes in cellular processes, including alterations in enzyme activities and gene expression patterns . These temporal effects highlight the importance of carefully monitoring the compound’s stability and degradation in experimental studies.

Dosage Effects in Animal Models

The effects of N,N-Dimethylmethyleneammonium iodide in animal models can vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed in studies where the compound’s impact on enzyme activities and cellular processes becomes more pronounced at higher concentrations . It is crucial to determine the appropriate dosage range for N,N-Dimethylmethyleneammonium iodide in animal studies to avoid potential toxicity and ensure accurate interpretation of the results.

Metabolic Pathways

N,N-Dimethylmethyleneammonium iodide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways . For example, its inhibition of specific enzymes can lead to changes in the levels of metabolites and intermediates within the cell

Transport and Distribution

The transport and distribution of N,N-Dimethylmethyleneammonium iodide within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its use in experimental studies.

Subcellular Localization

N,N-Dimethylmethyleneammonium iodide exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of N,N-Dimethylmethyleneammonium iodide is essential for elucidating its molecular mechanisms and optimizing its use in biochemical research.

属性

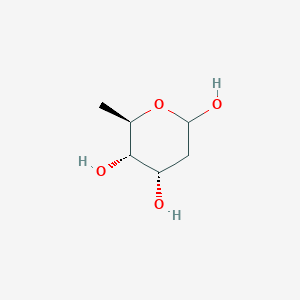

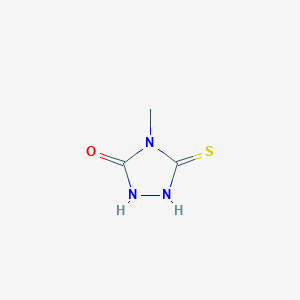

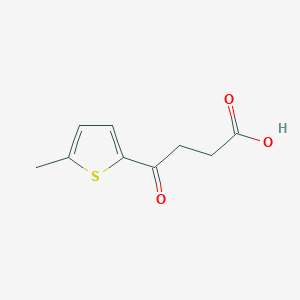

IUPAC Name |

dimethyl(methylidene)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N.HI/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDUZZGYBOWDSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369115 | |

| Record name | Eschenmoser's salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl(methylene)ammounium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33797-51-2, 36627-00-6 | |

| Record name | Methanaminium, N-methyl-N-methylene-, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33797-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl(methylene)ammounium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033797512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eschenmoser's salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylmethyleneammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL(METHYLENE)AMMOUNIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C42I004S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Eschenmoser's salt?

A1: Eschenmoser's salt has the molecular formula C3H8IN and a molecular weight of 185.02 g/mol [].

Q2: What forms of Eschenmoser's salt are commercially available?

A2: The iodide (C3H8IN) and chloride (C3H8ClN) salts are widely available commercially [].

Q3: Is Eschenmoser's salt stable? What precautions should be taken during handling?

A3: Eschenmoser's salt is hygroscopic and must be handled under anhydrous conditions to maintain its reactivity [].

Q4: What is the primary mode of action of Eschenmoser's salt?

A4: Eschenmoser's salt acts as an electrophilic aminomethylating agent, effectively introducing a dimethylaminomethyl group (CH2NMe2) to various substrates [].

Q5: Which types of compounds does Eschenmoser's salt react with?

A5: It reacts with a wide range of nucleophiles, including active methylene compounds [, , ], organometallic reagents [, , ], and electron-rich aromatic and heteroaromatic systems [, ].

Q6: What is a key application of Eschenmoser's salt in organic synthesis?

A6: It is widely used for synthesizing α,β-unsaturated carbonyl compounds. This is achieved by the initial aminomethylation followed by elimination of the dimethylamino group [, ].

Q7: Can you provide specific examples of reactions where Eschenmoser's salt is utilized?

A7: Certainly! Here are some examples:

- Synthesis of α-methylene carbonyls: Eschenmoser's salt reacts with ketone, ester, and lactone enolates to yield α-methylene carbonyl compounds via Mannich intermediates [].

- Synthesis of terminal olefins: Addition of Grignard and lithium reagents to Eschenmoser's salt provides a convenient route to terminal olefins [].

- Synthesis of 6-methylene-2-cyclohexenones: Reaction of enol silyl ethers with Eschenmoser's salt, followed by methylation and elimination, yields 6-methylene-2-cyclohexenones [].

- Formylation of indolizines: Eschenmoser's salt acts as a formylation agent in the synthesis of indolizinecarbaldehydes [].

- Synthesis of porphyrins: Utilized in the preparation of porphyrins possessing multiple peripheral substituents [].

Q8: How does Eschenmoser's salt facilitate the formation of α,β-unsaturated carbonyl compounds?

A8: After the initial aminomethylation, the dimethylamino group can be easily eliminated under mild conditions, typically through a base-mediated E2 elimination, to generate the double bond [, ].

Q9: Are there limitations to using Eschenmoser's salt?

A9: While versatile, Eschenmoser's salt might not be suitable for all substrates. For instance, its high reactivity may lead to unwanted side reactions with certain functional groups. Additionally, the elimination step required to form α,β-unsaturated carbonyl compounds might not be compatible with all substrates [, ].

Q10: What is the mechanism by which Eschenmoser's salt reacts with nucleophiles?

A10: Eschenmoser's salt typically reacts via an SN2 mechanism, where the nucleophile attacks the methylene carbon, displacing the iodide ion [].

Q11: Have computational studies been conducted on Eschenmoser's salt?

A11: Computational investigations, including DFT calculations, have been employed to understand the mechanism of action of Eschenmoser's salt in various reactions. These studies provide insights into the transition states, intermediates, and the role of solvents []. For instance, in the reaction with Michael acceptors, HFIP was found to be a superior mediator for proton-transfer events [].

Q12: Can you elaborate on the role of HFIP in reactions involving Eschenmoser's salt and Michael acceptors?

A12: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) plays a crucial role in mediating proton transfer events during the C-C coupling reaction between Michael acceptors and Eschenmoser's salt. Its unique ability to act as a proton shuttle facilitates the reaction and influences the overall efficiency of the process [].

Q13: Are there any examples of Eschenmoser's salt being used in the synthesis of natural products?

A13: Yes, it has been successfully employed in the total synthesis of various natural products. For example, it was a key reagent in the synthesis of (+)-yaoshanenolides A and B, which possess a unique tricyclic spirolactone scaffold [].

Q14: Has Eschenmoser's salt been used in the synthesis of biologically active compounds?

A14: Absolutely. Its application extends to preparing biologically relevant molecules. For instance, it was used in the synthesis of crinane, a core structure found in Amaryllidaceae alkaloids, some of which exhibit interesting biological activities []. It was also used in the synthesis of squaramide surrogates, which are potent VLA-4 antagonists with potential applications in treating inflammatory diseases [].

Q15: Are there alternative reagents to Eschenmoser's salt?

A15: While Eschenmoser's salt is unique in its reactivity, alternative aminomethylating reagents exist. Choosing the appropriate reagent depends on the specific substrate and desired transformation. Some alternatives include:

- Mannich reagents: These are generally less reactive than Eschenmoser's salt but can be generated in situ from formaldehyde and a secondary amine [].

- Other iminium salts: Different iminium salts, such as those derived from formaldehyde and other secondary amines, can be employed for specific aminomethylation reactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)

![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)

![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)